![molecular formula C5H2S5 B14322357 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione CAS No. 109538-80-9](/img/structure/B14322357.png)
1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione: is a heterocyclic compound containing sulfur atoms. It is known for its unique structure, which includes a fused ring system with sulfur atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione can be synthesized through the cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes. This reaction is a key step in constructing the 5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiin-2-thione structure . The process involves homo- or hetero-coupling procedures and O-deprotection to complete the synthesis .
Industrial Production Methods: Industrial production of this compound typically involves a multi-step synthesis. Starting from this compound, the compound is prepared by a four-step sequence: lithiation with lithium diisopropylamide, addition of selenium, treatment with zinc chloride in the presence of tetrabutylammonium bromide, and alkylation with 1,2-dibromoethane .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione undergoes various chemical reactions, including:
Cycloaddition: The compound can participate in cycloaddition reactions with alkenes to form complex structures.
Coupling Reactions: It can undergo homo- or hetero-coupling reactions to form new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Cycloaddition: Alkenes are commonly used as reagents in cycloaddition reactions.
Coupling Reactions: Triethyl phosphite is often used in coupling reactions.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired product.
Major Products Formed:
Cycloaddition Products: Complex fused ring systems.
Coupling Products: New tetrathiafulvalenes, which are precursors of conducting salts.
Oxidation and Reduction Products: Different oxidation states of the compound.
Applications De Recherche Scientifique
1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione has several scientific research applications:
Organic Electronics: The compound is used in the development of organic electronic materials due to its unique electronic properties.
Materials Science: It is studied for its potential use in creating new materials with specific properties.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of conducting salts and other industrial applications.
Mécanisme D'action
The mechanism of action of 1,3-dithiolo[4,5-b][1,4]dithiin-2-thione involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in organic electronics and materials science . The sulfur atoms in the compound play a crucial role in its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
5,6-Dihydro-1,3-dithiolo[4,5-b][1,4]dithiin-2-one: A similar compound with an oxygen atom instead of a sulfur atom.
5-(2-Pyridyl)-1,3-dithiolo[4,5-b][1,4]dithiine-2-thione: A pyridyl-substituted derivative of the compound.
5,6-Diphenyl-1,3-dithiolo[4,5-b][1,4]dithiine-2-thione: A diphenyl-substituted derivative.
Uniqueness: 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione is unique due to its specific electronic properties and reactivity, which make it suitable for applications in organic electronics and materials science. Its ability to undergo various chemical reactions and form complex structures further enhances its versatility .
Propriétés
Numéro CAS |
109538-80-9 |
|---|---|
Formule moléculaire |
C5H2S5 |
Poids moléculaire |
222.4 g/mol |
Nom IUPAC |
[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione |
InChI |
InChI=1S/C5H2S5/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H |
Clé InChI |
WQONZXWCDCVDBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=C(S1)SC(=S)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



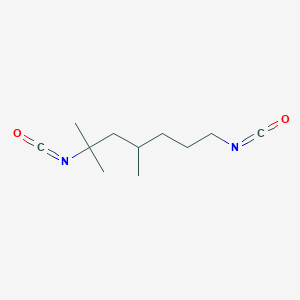
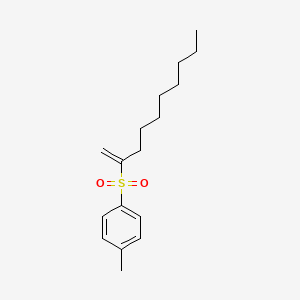
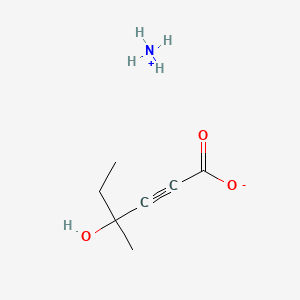

![2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole](/img/structure/B14322310.png)
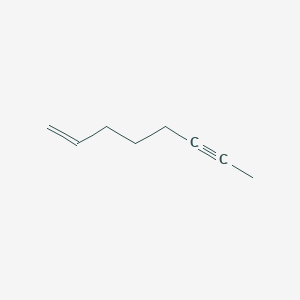
![[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol](/img/structure/B14322323.png)
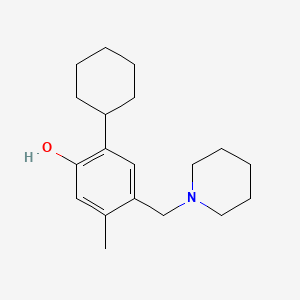
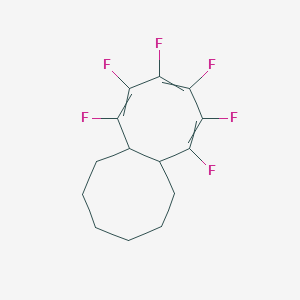
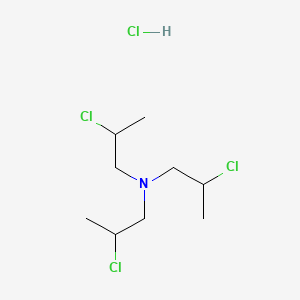
![2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14322346.png)
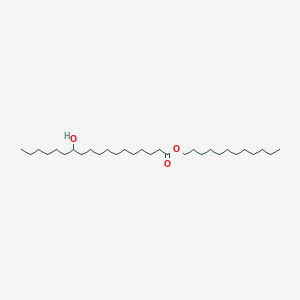
![Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide](/img/structure/B14322361.png)
